1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one
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Overview
Description
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one is a spirocyclic compound that belongs to the family of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the tosyl group and the diazaspiro scaffold makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity. This can include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace the tosyl group with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The diazaspiro scaffold allows the compound to fit into the active sites of enzymes or receptors, thereby modulating their activity. The benzyl and tosyl groups can enhance the binding affinity and specificity of the compound for its targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one can be compared with other similar compounds such as:
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one: This compound has a similar structure but differs in the position of the carbonyl group.
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine: This compound has an amine group instead of a carbonyl group.
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol: This compound has a hydroxyl group instead of a carbonyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonyl group at the 2-position, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-15-7-9-17(10-8-15)25(23,24)20-13-19(14-20)11-18(22)21(19)12-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFASNLXDOXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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